Cas no 857086-93-2 ((aR,bS)-Bedaquiline)

(aR,bS)-Bedaquiline structure
(aR,bS)-Bedaquiline structure
Nombre del producto:(aR,bS)-Bedaquiline
Número CAS:857086-93-2
MF:C32H31BrN2O2
Megavatios:555.504747629166
MDL:MFCD28559416
CID:2950451
PubChem ID:11478467

(aR,bS)-Bedaquiline Propiedades químicas y físicas

Nombre e identificación

    • 贝达坤琳杂质
    • (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
    • (1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
    • (2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
    • (αR,βS)-6-Bromo-α-[2-(dimethylamino)ethyl]-2-methoxy-α-1-naphthalenyl-β-phenyl-3-quinolineethanol (ACI)
    • CS-14812
    • (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
    • (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
    • BDBM50416574
    • C12776
    • AKOS027427103
    • (1S,2R)-1-(6-Bromo-2-methoxy-quinolin-3-yl)-4-methyl-amino-2-naphthalen-1-yl-1-phenyl-butan-2-ol
    • 654653-93-7
    • (aR,bS)-Bedaquiline
    • (aS,bS)-rel-Bedaquiline
    • 857086-93-2
    • cis-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
    • CHEMBL1221824
    • SCHEMBL300920
    • MDL: MFCD28559416
    • Renchi: 1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30?,32-/m0/s1
    • Clave inchi: QUIJNHUBAXPXFS-AUPVMFHISA-N
    • Sonrisas: BrC1C=CC2=C(C=1)C=C(C(=N2)OC)C(C1C=CC=CC=1)[C@@](C1=CC=CC2C=CC=CC1=2)(CCN(C)C)O

Atributos calculados

  • Calidad precisa: 554.15689g/mol
  • Masa isotópica única: 554.15689g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 37
  • Cuenta de enlace giratorio: 8
  • Complejidad: 715
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 7.2
  • Superficie del Polo topológico: 45.6

Propiedades experimentales

  • Denso: 1.3±0.1 g/cm3
  • Punto de fusión: NA
  • Punto de ebullición: 702.7±60.0 °C at 760 mmHg
  • Punto de inflamación: 378.8±32.9 °C
  • Presión de vapor: 0.0±2.3 mmHg at 25°C

(aR,bS)-Bedaquiline Información de Seguridad

(aR,bS)-Bedaquiline PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S24490-10mg
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
857086-93-2
10mg
¥19502.0 2021-09-07
eNovation Chemicals LLC
D771501-1g
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
857086-93-2 98%
1g
$2455 2024-06-06
TRC
B119535-25mg
(aR,bS)-Bedaquiline
857086-93-2
25mg
$ 488.00 2023-04-19
TRC
B119535-100mg
(aR,bS)-Bedaquiline
857086-93-2
100mg
$ 1631.00 2023-04-19
1PlusChem
1P00G478-100mg
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
857086-93-2 98%
100mg
$836.00 2024-04-21
1PlusChem
1P00G478-1g
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
857086-93-2 98%
1g
$2416.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060492-250mg
(1S,2R)-Bedaquiline
857086-93-2 98%
250mg
¥10629.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1060492-1g
(1S,2R)-Bedaquiline
857086-93-2 98%
1g
¥19528.00 2024-07-28
eNovation Chemicals LLC
D771501-250mg
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
857086-93-2 98%
250mg
$4970 2025-02-20
eNovation Chemicals LLC
D771501-100mg
(1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
857086-93-2 98%
100mg
$835 2024-06-06

(aR,bS)-Bedaquiline Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
1.2 Reagents: Sodium chloride Solvents: Water
2.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
2.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
3.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
3.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
4.1 Solvents: Tetrahydrofuran ;  30 min, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
5.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
5.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
5.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
5.5 Reagents: Water ;  rt
6.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referencia
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
2.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
2.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
2.5 Reagents: Water ;  rt
3.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referencia
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 12 h, -78 °C; -78 °C → -40 °C
1.3 Reagents: Water ;  30 min, -40 °C
2.1 Reagents: (-)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate Solvents: Acetone ;  1 h, reflux
2.2 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  30 min, 80 °C
Referencia
A highly efficient way to recycle inactive stereoisomers of Bedaquiline into two previous intermediates via base-catalyzed Csp3-Csp3 bond cleavage
Kong, De-Long; et al, Chinese Chemical Letters, 2015, 26(6), 790-792

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referencia
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
1.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
2.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
2.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
3.1 Solvents: Tetrahydrofuran ;  30 min, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
4.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
4.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
4.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
4.5 Reagents: Water ;  rt
5.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referencia
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  rt → 0 °C; -5 °C; 5 min, rt; 14 h, 90 °C; 90 °C → rt
1.2 Reagents: Water ;  < 30 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  3 h, 70 °C
2.2 Reagents: Water ;  cooled
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
3.2 Reagents: Sodium chloride Solvents: Water
4.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
4.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
5.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
5.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
6.1 Solvents: Tetrahydrofuran ;  30 min, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
7.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
7.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
7.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
7.5 Reagents: Water ;  rt
8.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
8.2 Reagents: Ammonium chloride Solvents: Water ;  rt
8.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referencia
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referencia
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
2.1 Solvents: Tetrahydrofuran ;  30 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
3.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
3.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
3.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
3.5 Reagents: Water ;  rt
4.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referencia
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: (-)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate Solvents: Acetone ;  1 h, reflux
1.2 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  30 min, 80 °C
Referencia
A highly efficient way to recycle inactive stereoisomers of Bedaquiline into two previous intermediates via base-catalyzed Csp3-Csp3 bond cleavage
Kong, De-Long; et al, Chinese Chemical Letters, 2015, 26(6), 790-792

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
1.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
1.5 Reagents: Water ;  rt
2.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referencia
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: 1-Butanol ,  Water ;  48 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
2.2 Reagents: Sodium chloride Solvents: Water
3.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
3.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
4.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
4.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
5.1 Solvents: Tetrahydrofuran ;  30 min, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
6.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
6.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
6.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
6.5 Reagents: Water ;  rt
7.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referencia
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: S8 ;  24 h, 125 °C
2.1 Solvents: 1-Butanol ,  Water ;  48 h, rt
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
3.2 Reagents: Sodium chloride Solvents: Water
4.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
4.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
5.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
5.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
6.1 Solvents: Tetrahydrofuran ;  30 min, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
7.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
7.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
7.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
7.5 Reagents: Water ;  rt
8.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
8.2 Reagents: Ammonium chloride Solvents: Water ;  rt
8.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referencia
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referencia
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referencia
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  3 h, 70 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; overnight, -78 °C
2.2 Reagents: Sodium chloride Solvents: Water
3.1 Reagents: Cuprous cyanide Solvents: Tetrahydrofuran ;  rt → -40 °C; 1 h, -40 °C; -40 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; 15 h, -78 °C → rt
3.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Water ;  2 h, rt
4.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  rt; 2 h, rt
4.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  10 min, rt
5.1 Solvents: Tetrahydrofuran ;  30 min, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile ;  10 min, rt
6.2 Reagents: Sodium periodate Solvents: Water ;  30 min, rt; 16 h, rt
6.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
6.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt → 0 °C; 1 h, rt
6.5 Reagents: Water ;  rt
7.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 24 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.3 Solvents: Tetrahydrofuran ;  24 h, 40 °C
Referencia
Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug
Bashir, Maryam; et al, Organic Letters, 2023, 25(23), 4281-4285

(aR,bS)-Bedaquiline Raw materials

(aR,bS)-Bedaquiline Preparation Products

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